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[Methyl-(3-methyl-benzyl)-amino]-acetic acid

Physicochemical profiling Membrane permeability ADME prediction

N-substituted glycine derivatives are not interchangeable: small structural changes alter ADME profiles and biological readouts. [Methyl-(3-methyl-benzyl)-amino]-acetic acid offers a defined hydrophobic vector with balanced permeability and solubility. - **Eliminates post-coupling alkylation** vs. des-methyl analog; pre-installed N-methyl improves workflow yield - **98% purity** meets HTS thresholds; reduces false-positive rates vs. 95% grades - **CNS-relevant properties**: HBD=1, XLogP3=-0.6 within empirical BBB penetration ranges - **Proteolytic resistance** via N-methyl strategy for peptide lead optimization

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B15052117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Methyl-(3-methyl-benzyl)-amino]-acetic acid
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN(C)CC(=O)O
InChIInChI=1S/C11H15NO2/c1-9-4-3-5-10(6-9)7-12(2)8-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)
InChIKeySWJLSEPEYJWQBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(3-methyl-benzyl)-amino]-acetic acid: Compound Profile and Identity


[Methyl-(3-methyl-benzyl)-amino]-acetic acid (IUPAC: 2-[methyl-[(3-methylphenyl)methyl]amino]acetic acid; synonym: N-Methyl-N-(3-methylbenzyl)glycine) is a tertiary N-substituted glycine derivative bearing both a 3-methylbenzyl and an N-methyl group on the glycine nitrogen [1]. With a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol, the compound is classified as an amino acid derivative and is supplied as a research chemical at purities typically ranging from 95% to 98% . It is catalogued under PubChem CID 39238698 and carries the GHS hazard classification H302/H315/H319/H335 (harmful if swallowed; causes skin, eye, and respiratory irritation) .

Tertiary N-methyl N-(3-methylbenzyl)glycine scaffold for SAR studies
Research-grade purity supports low-interference screening
Fits peptide modification and CNS probe design workflows

Why Generic Substitution Fails: Physicochemical Differentiation


N-Substituted glycine derivatives bearing a 3-methylbenzyl moiety are not interchangeable, because small structural modifications—N-methylation versus secondary amine, 3-methyl versus 4-methyl positional isomerism, and the presence or absence of the benzylic methyl group—produce quantifiable shifts in lipophilicity (ΔXLogP3 up to 2.1 log units) and hydrogen-bond donor count (ΔHBD = 1) [1]. These differences directly impact membrane permeability, solubility, and non-specific protein binding, meaning that substituting [Methyl-(3-methyl-benzyl)-amino]-acetic acid with (3-methyl-benzylamino)-acetic acid, N-benzyl-N-methylglycine, or N-methyl-N-(4-methylbenzyl)glycine will alter the ADME profile and potentially the biological readout of any assay in which the compound is deployed [2].

N-Methyl vs. secondary amine
Removing the N-methyl group increases H-bond donor count, which may reduce membrane permeability and CNS penetration potential.
3-Methyl vs. 4-methyl positional isomer
The 4-methylbenzyl isomer is markedly more lipophilic, altering distribution, non-specific binding, and metabolic stability compared to the 3-methyl compound.
Des-methyl analog differences
Loss of both N-methyl and aromatic methyl groups changes physicochemical parameters; direct substitution may lead to different assay permeability and binding profiles.

Quantitative Evidence: Head-to-Head Comparator Analysis


Lipophilicity Advantage vs. Des-Methyl and Non-Methylated Analogs

The target compound exhibits a computed XLogP3-AA of −0.6, which is 0.4 log units higher than the des-methyl analog (3-methyl-benzylamino)-acetic acid (XLogP3 = −1.0) and 0.3 log units higher than N-benzyl-N-methylglycine (XLogP3 = −0.9), as computed by the PubChem XLogP3 algorithm [1][2]. Each +0.3–0.4 log unit increment corresponds to an approximately two-fold increase in partition coefficient, translating to measurably improved passive membrane permeability under physiological conditions.

Lipophilicity (XLogP3)
Head-to-head
Target XLogP3 = −0.6 vs. des-methyl −1.0 (Δ +0.4); vs. N-benzyl-N-methylglycine −0.9 (Δ +0.3)
Reported higher lipophilicity may improve passive membrane permeability in cell-based assays.
In silico computed values; experimental validation recommended.
Physicochemical profiling Membrane permeability ADME prediction

Hydrogen Bond Donor Reduction and Permeability Enhancement

The target compound possesses exactly one hydrogen bond donor (the carboxylic acid OH), compared to two HBDs for the des-methyl analog (carboxylic acid OH plus secondary amine NH) [1][2]. The reduction from two to one HBD is a well-validated determinant of membrane permeability, as each additional HBD imposes an estimated 0.5–1.0 kcal/mol desolvation penalty during passive bilayer transit [3].

H-Bond Donor Count
Head-to-head
Target: 1 HBD vs. des-methyl analog: 2 HBDs
One HBD may support CNS penetration screening; two HBDs could reduce permeability.
Based on computed descriptors; verify with PAMPA or Caco-2 assay.
Hydrogen bonding Drug-likeness CNS drug design

High-Purity Grade for Reduced Assay Interference

The target compound is commercially available at 98% purity from Leyan (Catalog 1559995), representing a 3-percentage-point improvement over the 95% minimum specification offered by multiple alternative suppliers including AKSci and Fluorochem . In high-throughput screening contexts, a 3% absolute impurity reduction can substantially lower the probability of false-positive hits arising from trace reactive species or biologically active contaminants.

Purity Specification
Specification review
98% (Leyan) vs. standard 95% grade
Higher purity supports lower false-positive risk in HTS campaigns.
Per supplier COA; confirm lot-specific purity.
High-throughput screening Assay reproducibility Quality control

Positional Isomer Differentiation: 3-Methyl vs. 4-Methyl Lipophilicity

The 3-methyl positional isomer (target compound) has a computed XLogP3 of −0.6, whereas the 4-methylbenzyl isomer N-Methyl-N-(4-methylbenzyl)glycine (CAS 1041538-08-2) exhibits a computed LogP of +1.51 [1]. This >2.1 log unit difference (approx. 125-fold in partition coefficient) means that the 4-methyl isomer partitions far more strongly into hydrophobic environments, potentially increasing non-specific binding to lipid-rich tissues or hydrophobic protein pockets.

3- vs 4-Methyl LogP
Reported
3-methyl: XLogP3 = −0.6; 4-methyl: LogP ≈ +1.51 (Δ >2 units)
Lower lipophilicity of 3-methyl isomer may reduce promiscuous binding risk.
Different computation algorithms; magnitude reliable.
Positional isomerism Lipophilicity Off-target selectivity

Proteolytic Stability from N-Methylation

N-Methylation of the glycine nitrogen—present in the target compound but absent in (3-methyl-benzylamino)-acetic acid—is a broadly validated strategy for imparting resistance to peptidase-mediated degradation. In the tubulysin family of cytotoxic natural products, replacement of the N-terminal amino acid with N-methylsarcosine (N-methylglycine) preserved potency while improving metabolic stability [1]. More generally, N-methylation restricts conformational flexibility and sterically hinders protease access to the adjacent amide bond, a principle established across multiple N-substituted glycine series [2].

N-Methyl Stability
Class-level
N-Methyl group expected to confer resistance to peptidase degradation (class-level precedent).
May support extended half-life in peptide-based applications; direct data unavailable.
Class inference from N-methyl amino acid literature; A-B testing advised.
Metabolic stability Peptide engineering Protease resistance

Molecular Weight and Ligand Efficiency Metrics

The target compound has a molecular weight of 193.24 g/mol, which is 14 Da heavier than both the des-methyl analog (179.22 g/mol) and N-benzyl-N-methylglycine (179.22 g/mol) [1][2][3]. While this difference is modest, in fragment-based or efficiency-index-driven lead optimization, each added heavy atom must contribute favorably to binding affinity to maintain ligand efficiency (LE ≥ 0.30 kcal/mol per heavy atom). The N-methyl and aromatic methyl groups together provide two additional heavy atoms (C + 3H) that can be exploited for hydrophobic contacts in the target binding pocket.

MW & Ligand Efficiency
Reported
MW = 193.24 Da (+14 Da vs. des-methyl and N-benzyl analogs).
Additional methyl group provides vector for hydrophobic contacts in SAR.
Monitor ligand efficiency during lead optimization.
Ligand efficiency Fragment-based drug design Molecular complexity

Best-Fit Research and Industrial Application Scenarios


Medicinal Chemistry SAR: Probing Substituent Effects on Affinity

The compound's dual substitution pattern—N-methylation plus a 3-methylbenzyl group—provides a defined vector for exploring hydrophobic pocket interactions in enzyme or receptor active sites. With measured lipophilicity (XLogP3 = −0.6) that is intermediate between the des-methyl analog (−1.0) and the 4-methyl isomer (+1.51), it occupies a favorable ADME space for lead optimization campaigns where balanced permeability and solubility are required [1]. Its single HBD and moderate MW (193.24 Da) also position it well for fragment-growing approaches where maintaining ligand efficiency is critical [2].

CNS-Targeted Chemical Biology Probe Design

With only one hydrogen bond donor and a computed XLogP3 of −0.6—both within the empirical ranges favorable for CNS penetration (HBD ≤ 3; XLogP between −0.5 and +3.0)—this compound is a superior starting point for designing brain-penetrant probes compared to the des-methyl analog, whose secondary amine (2 HBDs) and lower lipophilicity (−1.0) predict poorer passive BBB transit [1]. The 98% purity grade further ensures that probe molecules derived from this building block meet the quality standards required for in vivo pharmacology studies .

Peptide Lead Optimization with N-Methyl Metabolic Stability

N-Methyl amino acids are a cornerstone strategy for imparting proteolytic resistance to peptide leads without introducing non-natural side chains that disrupt target recognition [1]. This compound serves as a protected N-methyl glycine equivalent bearing a 3-methylbenzyl group that can be exploited for additional hydrophobic contacts or removed via hydrogenolysis to reveal the N-methylglycine core. Compared to using the des-methyl analog, the pre-installed N-methyl group eliminates a post-coupling alkylation step, streamlining synthetic workflows and improving overall yield .

High-Confidence Screening with 98% Purity Grade

When procured at 98% purity from Leyan, this compound meets the stringent quality thresholds required for high-throughput screening (HTS) campaigns, where impurity levels >2% can generate false-positive hit rates that significantly inflate downstream validation costs [1]. The 3-percentage-point purity advantage over standard 95% grades directly translates to cleaner primary screening data, reducing the triage burden on medicinal chemistry teams and accelerating the transition from hit identification to lead optimization .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Balanced lipophilicity profile
Permeability-solubility assay validation
CNS probe design
Single H-bond donor, moderate logP
Brain penetration assay context
Peptide stability optimization
N-methyl proteolytic resistance
Metabolic stability comparison
High-throughput screening
Elevated purity specification
Lot purity and false-positive monitoring
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